5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique structure that combines an oxadiazole ring with a piperidine moiety. This compound has garnered attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The chemical formula for 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is , and it is identified by the CAS number 895573-64-5 .
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in the ring structure. This compound is synthesized through various methods and is classified as a bioactive molecule with potential applications in pharmaceuticals and materials science .
The synthesis of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole typically involves cyclization reactions of appropriate precursors. One prevalent method includes the reaction of a piperidine derivative with nitrile oxide, which can be generated in situ from an oxime and a chlorinating agent. This reaction is usually conducted in organic solvents such as dichloromethane or acetonitrile under controlled temperatures ranging from room temperature to reflux conditions .
The molecular structure of 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole features a five-membered ring containing two nitrogen atoms and one oxygen atom, along with a piperidine group attached at the C-3 position of the oxadiazole ring. The presence of the methyl group at position C-5 contributes to its unique properties.
The compound's molecular weight is approximately 155.21 g/mol. It has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its structural integrity and purity .
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole can participate in several chemical reactions:
Reagents used in these reactions vary based on the desired transformation:
The mechanism of action for 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate their activity by binding to these targets, influencing various biochemical pathways. Research indicates that it may exhibit antimicrobial and anticancer properties through these interactions .
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole is described as an irritant and should be handled with care. Its physical state is typically solid at room temperature.
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances depending on its functional groups and the presence of reactive agents.
Relevant data includes:
5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole has several significant applications:
This compound exemplifies the versatility of 1,2,4-oxadiazoles in both synthetic applications and biological research contexts.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its medicinal potential remained unexplored until the mid-20th century. The 1960s marked a pivotal milestone with the introduction of oxolamine (Perebron®), the first commercial drug containing this scaffold, used clinically as a cough suppressant. This breakthrough demonstrated the pharmacodynamic viability of 1,2,4-oxadiazoles in humans. Over the past 40 years, systematic exploration has revealed an exceptionally broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. By the early 21st century, several additional drugs emerged: prenoxdiazine (cough suppressant), butalamine (vasodilator), fasiplon (anxiolytic), pleconaril (antiviral), ataluren (treatment for Duchenne muscular dystrophy), and proxazole (gastrointestinal agent). Notably, interest in 1,2,4-oxadiazoles has doubled in the last 15 years, driven by their versatility in drug design and discovery [1] [2].
A significant advancement came with the discovery of naturally occurring 1,2,4-oxadiazoles, such as quisqualic acid (isolated from Quisqualis indica seeds) and marine alkaloids phidianidines A/B. These natural products exhibit potent bioactivities: quisqualic acid acts as a metabotropic glutamate receptor agonist (relevant for stroke and epilepsy treatment), while phidianidines demonstrate cytotoxic activity against tumor cell lines and modulate protein-tyrosine phosphatase 1B (PTP1B) and chemokine receptor CXCR4. This natural occurrence validated the scaffold’s biological relevance and spurred synthetic efforts to optimize its pharmacophores [1] [3].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine (Perebron®) approval | First therapeutic agent; cough suppressant |
2011 | Isolation of phidianidines A/B | Demonstrated natural occurrence and cytotoxic activity |
2020s | Multitarget agents for Alzheimer’s disease | Expansion into neurodegenerative therapeutics |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability and preserved hydrogen-bonding capacity. Unlike amides, which are susceptible to enzymatic hydrolysis by proteases or esterases, the 1,2,4-oxadiazole ring exhibits remarkable resistance to metabolic degradation. This property is critical for improving the pharmacokinetic profiles of drug candidates, particularly in achieving longer half-lives and enhanced oral bioavailability. Electronic distribution studies confirm that the ring’s O1 and N4 atoms mimic the carbonyl oxygen of amides, while C5 replicates the electrophilic character of carbonyl carbons, allowing it to engage similar biological targets [2] [7] [9].
Structurally, 1,2,4-oxadiazoles contribute to improved target affinity through dipole moment alignment and aromatic character. The ring possesses a dipole moment of ~3.5 D, facilitating interactions with hydrophobic enzyme pockets. For example, in acetylcholinesterase (AChE) inhibitors, the oxadiazole moiety forms π-π stacking with Trp279 and hydrogen bonds with Tyr121—interactions identical to those of amide-based inhibitors but with greater hydrolytic stability. This bioisosteric utility is exemplified in anti-Alzheimer agents like compound 13b, where oxadiazole incorporation yielded IC₅₀ values of 0.0158 μM against AChE, surpassing donepezil (IC₅₀ = 0.123 μM) [4] [6].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Amide/Ester
Parameter | Amide/Ester | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis-prone) | High (resists hydrolysis) | Extended half-life |
Hydrogen bonding | Donor/accepto capabilities | Similar acceptor capacity | Maintained target affinity |
Dipole moment | ~3.7–4.1 D | ~3.5 D | Enhanced enzyme pocket binding |
Aromatic character | Non-aromatic | Aromatic (6π electrons) | Improved π-π stacking interactions |
Piperidine, a saturated six-membered nitrogen heterocycle, is a privileged scaffold in CNS-active therapeutics due to its ability to enhance blood-brain barrier (BBB) penetration and modulate target affinity. Approximately 15% of commercial drugs contain this motif, attributed to its balanced basicity (pKa ~11) and conformational flexibility. In the context of 5-methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole, the piperidine nitrogen serves as a hydrogen-bond acceptor, while its chair-boat conformational adaptability allows optimal positioning within enzyme active sites [4] [8].
For neurodegenerative targets, piperidine-containing derivatives demonstrate superior CNS bioavailability. Molecular weight (<400 Da), topological polar surface area (TPSA <76 Ų), and cLogP (2–5) values of these compounds align with BBB permeability requirements. For instance, derivative 4a (structurally analogous to 5-methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole) achieves a high BBB permeation score (>0.8) in predictive models due to its TPSA of 52 Ų and cLogP of 2.1. This pharmacokinetic edge is critical for targeting central enzymes like AChE or monoamine oxidases (MAOs) [4] [6].
The piperidine-3-yl substitution at C3 of the oxadiazole ring enables multitarget engagement. In Alzheimer’s disease therapeutics, this motif confers dual inhibitory activity against AChE and MAO-B. Compound 3b inhibits MAO-B (IC₅₀ = 140.02 μM) and AChE (IC₅₀ = 0.07920 μM), leveraging the basic piperidine nitrogen for ionic interactions with catalytic residues. Similarly, in antibacterial agents like 19b, piperidine optimizes binding to penicillin-binding proteins via hydrophobic contacts and hydrogen bonding, reducing MIC values against Staphylococcus aureus to <0.78 μg/mL [8] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: